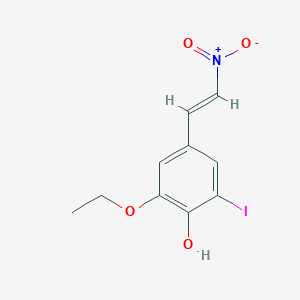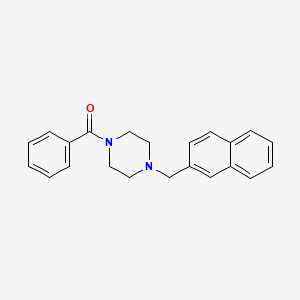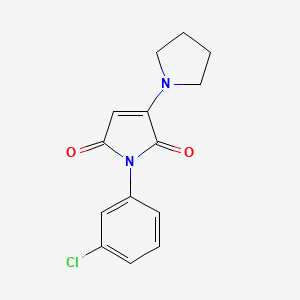
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA belongs to a class of compounds known as acrylamides, which have been shown to possess a wide range of biological activities. In
Aplicaciones Científicas De Investigación
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most significant applications of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is its potential as an anticancer agent. Studies have shown that 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is impaired in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Inhibition of histone deacetylases leads to the upregulation of genes involved in cell death and the downregulation of genes involved in cell survival.
Biochemical and Physiological Effects
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species (ROS) and to inhibit the production of pro-inflammatory cytokines. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been shown to regulate glucose metabolism and to improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is its low toxicity, which makes it a safe compound for use in laboratory experiments. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is also stable under physiological conditions, making it a suitable candidate for in vivo studies. However, one of the limitations of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is the development of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide as a treatment for neurodegenerative diseases such as Alzheimer's disease. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease. Finally, the potential of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide as a treatment for metabolic disorders such as diabetes and obesity should be further explored.
Conclusion
In conclusion, 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is a promising compound with a wide range of biological activities. Its potential as an anticancer agent, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for therapeutic applications. Further research is needed to fully understand the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide and to explore its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde and 4-isopropylphenylacetonitrile with acryloyl chloride in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide. The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is a straightforward process and can be accomplished in a few steps with high yield.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(2)15-5-3-14(4-6-15)11-16(12-20)19(23)21-17-7-9-18(22)10-8-17/h3-11,13,22H,1-2H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQZZQLDDCIAU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)

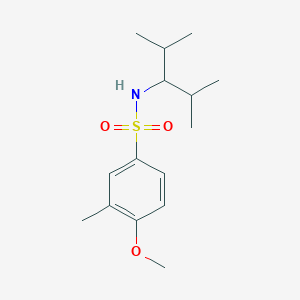
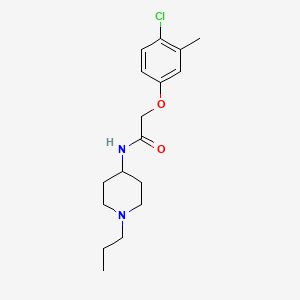
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
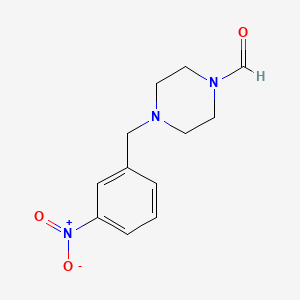
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)
